molecular formula C16H18F2O4 B130814 Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate CAS No. 159276-62-7

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate

Cat. No. B130814
M. Wt: 312.31 g/mol
InChI Key: ICXSWEPRNMGYGO-UHFFFAOYSA-N
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Description

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is a chemical compound used in scientific research. It has diverse applications, including drug discovery, organic synthesis, and material science. The molecular formula is C16H18F2O4 .


Molecular Structure Analysis

The molecular structure of Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate is complex, with a molecular formula of C16H18F2O4 . The average mass is 312.309 Da, and the monoisotopic mass is 312.117310 Da .

Scientific Research Applications

Synthesis and Chemistry

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate has been explored in various synthetic processes and chemical reactions. For instance:

  • Synthesis of Antifungal Compounds : Chen et al. (2015) developed a concise process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate for Posaconazole, an antifungal drug. The process involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps (Chen, Huang, Zhao, & Li, 2015).

  • Hydrolysis Challenges : Taydakov and Kiskin (2020) conducted a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, closely related to diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate. They discovered that hydrolysis did not yield the expected 2-(perfluorophenyl)malonic acid, suggesting complexities in manipulating such compounds (Taydakov & Kiskin, 2020).

  • One-Pot Synthesis Techniques : Aly et al. (2018) demonstrated the efficient one-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates using diethyl malonate and aromatic amines. This study highlights the versatility of diethyl malonate in facilitating complex organic reactions (Aly et al., 2018).

Application in Drug Development

Diethyl malonate derivatives have been instrumental in developing intermediates for various drugs:

  • Small Molecule Anticancer Drugs : Xiong et al. (2018) explored the synthesis of diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid. It serves as an important intermediate in small molecule anticancer drugs, demonstrating the potential of diethyl malonate derivatives in cancer treatment (Xiong et al., 2018).

properties

CAS RN

159276-62-7

Product Name

Diethyl [2-(2,4-difluorophenyl) prop-2-en-1-yl]malonate

Molecular Formula

C16H18F2O4

Molecular Weight

312.31 g/mol

IUPAC Name

diethyl 2-[2-(2,4-difluorophenyl)prop-2-enyl]propanedioate

InChI

InChI=1S/C16H18F2O4/c1-4-21-15(19)13(16(20)22-5-2)8-10(3)12-7-6-11(17)9-14(12)18/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

ICXSWEPRNMGYGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC(=C)C1=C(C=C(C=C1)F)F)C(=O)OCC

Other CAS RN

159276-62-7

synonyms

2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]propanedioic Acid 1,3-Diethyl Ester; 

Origin of Product

United States

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